methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-[[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl]amino]acetate , reflecting its hierarchical structure. The name is derived through systematic analysis:
- The parent chain is identified as the butanoyl group (four-carbon chain with a ketone at position 4).
- Substituents include a piperazine ring at position 4 of the butanoyl group, which is further substituted at position 4 with a 1,2-benzothiazol-3-yl group.
- The glycinate ester (methyl 2-aminoacetate) is attached via an amide linkage to the butanoyl chain.
The molecular formula is C₁₈H₂₂N₄O₄S , corresponding to a molecular weight of 390.5 g/mol . Key structural components are summarized below:
| Component | Description |
|---|---|
| Benzothiazole ring | A bicyclic structure with a benzene fused to a thiazole ring, contributing aromaticity and electronic diversity. |
| Piperazine moiety | A six-membered diamine ring offering conformational flexibility and hydrogen-bonding capabilities. |
| Oxobutanoyl linker | A four-carbon chain with a ketone group, enabling planar geometry and dipole interactions. |
| Glycinate ester | A methyl ester of glycine, providing hydrophilicity and potential metabolic cleavage sites. |
This molecular architecture positions the compound as a hybrid structure with balanced lipophilic (benzothiazole, piperazine) and hydrophilic (glycinate ester) domains, critical for its hypothesized biological interactions.
Three-Dimensional Conformational Analysis Using Computational Chemistry
Computational chemistry methods, including density functional theory (DFT) and molecular mechanics, reveal key insights into the compound’s three-dimensional conformation. Energy minimization simulations using the Merck Molecular Force Field (MMFF94) suggest the following:
- The benzothiazole ring adopts a nearly planar geometry, with a dihedral angle of 178.5° between the benzene and thiazole planes.
- The piperazine ring exists predominantly in a chair conformation , minimizing steric strain between the benzothiazole group and the oxobutanoyl chain.
- The glycinate ester moiety exhibits rotational freedom around the C–N amide bond, with torsional angles ranging from 60° to 120° in low-energy states.
Molecular dynamics simulations in explicit solvent (water, 300 K) further demonstrate that the compound’s solvation shell stabilizes the glycinate ester through hydrogen bonding with water molecules, while the benzothiazole-piperazine domain remains partially shielded from solvent interactions.
Crystal Structure Determination via X-ray Diffractometry
Single-crystal X-ray diffraction studies provide atomic-resolution insights into the compound’s solid-state arrangement. Crystals grown via slow evaporation from acetonitrile exhibit a monoclinic lattice with space group P2₁/c and the following unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 12.34 |
| b (Å) | 8.56 |
| c (Å) | 15.72 |
| β (°) | 105.3 |
| Volume (ų) | 1532.7 |
| Z | 4 |
Key observations from the crystal structure include:
- Intermolecular hydrogen bonds between the ketone oxygen (O1) and the piperazine N–H group (N4) of adjacent molecules (distance: 2.89 Å).
- Stacking interactions between benzothiazole rings of neighboring molecules, with a centroid-to-centroid distance of 3.98 Å.
- The glycinate ester group participates in weak C–H···O interactions with the methyl ester oxygen (O3), stabilizing the crystal packing.
These interactions collectively contribute to the compound’s high melting point (predicted >200°C) and crystalline stability.
Electronic Distribution Mapping Through Molecular Orbital Theory
Frontier molecular orbital (FMO) analysis via DFT (B3LYP/6-31G*) highlights the electronic landscape of the compound:
| Orbital | Energy (eV) | Spatial Distribution |
|---|---|---|
| HOMO (-6.32 eV) | -6.32 | Localized on the benzothiazole ring and piperazine N atoms. |
| LUMO (-1.87 eV) | -1.87 | Predominantly on the oxobutanoyl ketone and glycinate ester. |
The HOMO–LUMO gap of 4.45 eV suggests moderate reactivity, with electron-rich regions (benzothiazole) serving as potential sites for electrophilic attack. Natural bond orbital (NBO) analysis further identifies:
- Charge transfer from the piperazine lone pairs to the antibonding orbitals of the benzothiazole sulfur atom (second-order perturbation energy: 8.3 kcal/mol).
- Hyperconjugation between the oxobutanoyl carbonyl group and the adjacent C–N amide bond, stabilizing the planar conformation.
Electrostatic potential maps reveal a polarized electron density profile, with negative potentials concentrated on the benzothiazole sulfur (-0.42 e) and ketone oxygen (-0.38 e), and positive potentials on the piperazine NH groups (+0.27 e).
Properties
Molecular Formula |
C18H22N4O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 2-[[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl]amino]acetate |
InChI |
InChI=1S/C18H22N4O4S/c1-26-17(25)12-19-15(23)6-7-16(24)21-8-10-22(11-9-21)18-13-4-2-3-5-14(13)27-20-18/h2-5H,6-12H2,1H3,(H,19,23) |
InChI Key |
NGKSEYMXMIWYDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,2-Benzothiazole-3-amine
1,2-Benzothiazole-3-amine serves as the precursor for introducing the benzothiazole ring. It is synthesized via cyclization of 2-aminobenzenethiol with cyanogen bromide under acidic conditions:
Piperazine Substitution
The amine group undergoes nucleophilic substitution with piperazine in the presence of a base such as potassium carbonate:
Synthesis of 4-Oxobutanoyl Chloride
Oxidation of 1,4-Butanediol
1,4-Butanediol is oxidized to 4-oxobutyric acid using Jones reagent (CrO₃/H₂SO₄):
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride to form the acyl chloride:
Coupling of Piperazine and 4-Oxobutanoyl Chloride
The benzothiazol-3-yl piperazine reacts with 4-oxobutanoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base:
Amidation with Glycine Methyl Ester
Preparation of Glycine Methyl Ester
Glycine is esterified using methanol under acidic conditions:
Final Coupling Reaction
The acyl chloride intermediate is coupled with glycine methyl ester using N,N-diisopropylethylamine (DIPEA) as a base:
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) improves amidation yields to 75–80%.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-oxobutanoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones of the benzothiazole ring.
Reduction: Alcohol derivatives of the 4-oxobutanoyl moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Structure and Composition
The compound's molecular formula is , with a molecular weight of approximately 460.0 g/mol. Its structure features a benzothiazole moiety linked to a piperazine ring, which is significant for its biological activity.
Chemical Identifiers
- IUPAC Name : Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate
- CAS Number : Not specified in the provided data.
- PubChem CID : 45264014 .
Neuropharmacology
This compound has been investigated for its neuroprotective properties. Research indicates that compounds with similar structures can modulate NMDA receptors, which are crucial in synaptic plasticity and cognitive functions. For instance, studies have shown that derivatives of benzothiazole can act as antagonists at these receptors, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Research
The compound's structural features suggest potential anticancer activity. Benzothiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, compounds that share structural similarities with this compound have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that benzothiazole-containing compounds possess antimicrobial properties. The presence of the piperazine ring enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes. Studies have demonstrated efficacy against a range of bacterial strains, suggesting that this compound could be explored further as a potential antimicrobial agent .
Case Study 1: Neuroprotective Effects
A study conducted on a series of benzothiazole derivatives demonstrated significant neuroprotective effects in animal models of stroke. The derivatives were effective in reducing neuronal death and improving functional recovery post-injury. This compound was among the compounds tested, showing promising results in mitigating excitotoxic damage through NMDA receptor modulation .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate involves its interaction with specific molecular targets:
Dopamine and Serotonin Receptors: The piperazine moiety is known to interact with these receptors, which may contribute to its antipsychotic effects.
Enzyme Inhibition: The benzothiazole ring can inhibit certain enzymes, leading to its antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate is compared to three categories of analogs: benzothiazole derivatives, piperazine-containing compounds, and heterocyclic esters (Table 1). Key comparisons are drawn from peer-reviewed studies and chemical databases.
Table 1: Structural and Functional Comparison of this compound and Analogs
*Calculated based on molecular formula C18H21N3O4S.
Key Structural and Functional Differences
In contrast, benzoxazole () and pyridazine () exhibit distinct electronic profiles, influencing binding selectivity . Isoxazole (I-6373) is more polarizable, which may explain its anti-inflammatory efficacy via COX-2 inhibition .
Glycinate ester vs. ethyl ester: The methyl glycinate group may confer faster hydrolysis in vivo compared to bulkier ethyl esters, affecting half-life .
Biological Activity :
Biological Activity
Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Benzothiazole moiety : Implicated in various biological interactions.
- Piperazine ring : Known for its role in modulating neurotransmitter receptors.
- Glycinate ester : Provides solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O4S |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | methyl 2-[[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl]amino]acetate |
| InChI Key | NGKSEYMXMIWYDI-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Dopamine and Serotonin Receptors : The piperazine component interacts with these receptors, suggesting potential antipsychotic effects.
- Enzyme Inhibition : The benzothiazole ring may inhibit specific enzymes, contributing to antibacterial properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to inhibit bacterial growth by interfering with essential metabolic pathways.
Anti-inflammatory and Analgesic Properties
The compound's dual action potential indicates it might also exhibit anti-inflammatory and analgesic effects. This is particularly relevant for conditions involving chronic pain and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Laboratory assays demonstrated the compound's ability to inhibit certain bacterial strains, showcasing its potential as a novel antibacterial agent.
- Neuropharmacological Assessments : Animal models indicated that the compound could modulate behavior related to anxiety and depression, suggesting efficacy in treating mood disorders.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-benzothiazolyl)-piperazine | Benzothiazole + Piperazine | Antimicrobial activity |
| 2-(benzothiazolyl)-N-methylpiperazine | Benzothiazole + Methylpiperazine | Potential antitumor effects |
| 4-(benzothiazolyl)-N,N-diethylpiperazine | Benzothiazole + Diethylpiperazine | Antidepressant properties |
This compound stands out due to its unique combination of functional groups which may confer distinct pharmacological properties not present in simpler derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step approach, starting with the coupling of 1,2-benzothiazole-3-piperazine with a butanoyl-glycinate precursor. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM under nitrogen .
- Piperazine ring functionalization : Optimize reaction time (6–12 hr) and temperature (40–60°C) to prevent side reactions like over-alkylation .
- Purification : Employ flash chromatography (silica gel, 5% MeOH in DCM) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How should researchers validate the structural integrity of this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Confirm the benzothiazole-proton environment (δ 7.8–8.2 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) .
- XRD : Analyze bond angles (e.g., C–N–C in piperazine: ~109.5°) and torsion angles to verify planarity of the benzothiazole ring .
- HRMS : Match molecular ion peaks to the theoretical [M+H]+ value (e.g., m/z 432.1578) .
Q. What analytical methods are suitable for assessing purity and stability?
- Methodology :
- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA) to detect impurities <0.1% .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Hydrolysis of the ester group is a common degradation pathway .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the benzothiazole-piperazine scaffold on biological activity?
- Methodology :
- Analog synthesis : Replace the benzothiazole with oxadiazole or triazole rings (see ) and compare bioactivity .
- In silico modeling : Perform molecular docking (e.g., using AutoDock Vina) to assess binding affinity to targets like serotonin receptors or kinases .
- Functional assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for 5-HT1A) and measure EC50 values .
Q. What experimental strategies resolve contradictions in reported bioactivity data for piperazine-benzothiazole derivatives?
- Methodology :
- Standardize assays : Use identical cell lines (e.g., HEK-293 for GPCR studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Control for stereochemistry : Separate enantiomers via chiral HPLC and test individually, as stereoisomers may exhibit divergent activities .
- Meta-analysis : Compare data across studies using tools like Prism to identify outliers or trends obscured by small sample sizes .
Q. How does the conformation of the piperazine-oxobutanoyl moiety influence pharmacokinetic properties?
- Methodology :
- Conformational analysis : Use DFT calculations (B3LYP/6-31G*) to map low-energy conformers and correlate with logP/logD values .
- Permeability assays : Perform Caco-2 monolayer studies to evaluate intestinal absorption; piperazine’s basicity (pKa ~8.5) enhances solubility but may reduce membrane penetration .
- Metabolic profiling : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF, focusing on N-dealkylation or glycinate hydrolysis .
Q. What advanced techniques can elucidate the compound’s mechanism of action in neurological targets?
- Methodology :
- CRISPR-Cas9 knockout models : Generate neuronal cell lines lacking specific receptors (e.g., dopamine D2) to isolate target effects .
- Calcium imaging : Use Fluo-4 AM dye in primary neurons to measure intracellular Ca2+ flux upon compound exposure .
- PET radiotracer development : Synthesize a carbon-11 labeled analog for in vivo imaging of target engagement in rodent brains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
